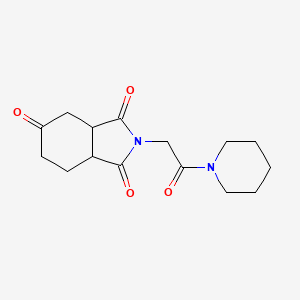
2-(2-Oxo-2-piperidin-1-yl-ethyl)-perhydro-isoindole-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE is a complex organic compound that features a piperidine ring and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals for their diverse biological activities.
Isoindole Derivatives: These compounds feature the isoindole moiety and are known for their potential therapeutic applications.
Uniqueness
2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE is unique due to its combination of piperidine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |
InChI |
InChI=1S/C15H20N2O4/c18-10-4-5-11-12(8-10)15(21)17(14(11)20)9-13(19)16-6-2-1-3-7-16/h11-12H,1-9H2 |
InChI Key |
YQAWLSICKQKWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3CCC(=O)CC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)
![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)
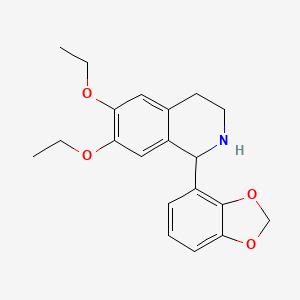
![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)
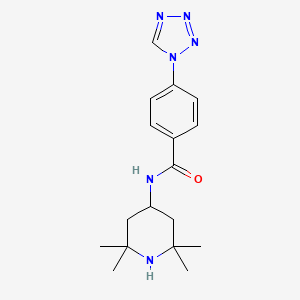
![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
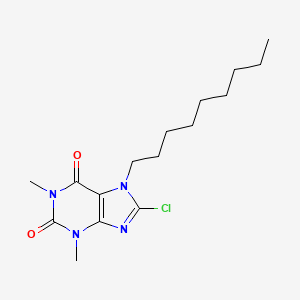
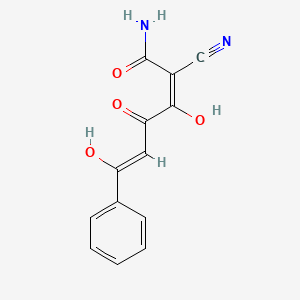
![4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15007790.png)
